molecular formula C5H7ClN2O2S B144472 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride CAS No. 137049-02-6

1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

Cat. No.: B144472
CAS No.: 137049-02-6
M. Wt: 194.64 g/mol
InChI Key: JPAFTHVNSBWVQJ-UHFFFAOYSA-N
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Description

1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C5H7ClN2O2S and its molecular weight is 194.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Method Development

1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride is used in developing sensitive and versatile analytical methods utilizing high-performance liquid chromatography (HPLC). It plays a crucial role in the pre-column derivatization of 1H-4-substituted imidazole compounds for the analysis of histamine H3-selective compounds in biological matrices, demonstrating suitability for pharmacokinetic and biodistribution studies (Handley et al., 1998).

Chemical Synthesis

This compound is integral in the synthesis of various chemically active compounds. For instance, it is involved in the synthesis of imidazole-1-sulfonyl azide salts, which are used as diazotransfer reagents. These salts have diverse applications in the preparation of safer-to-handle reagents and have been studied for their sensitivity to heat, impact, and friction (Fischer et al., 2012).

Pharmaceutical Research

In pharmaceutical research, it's involved in the development of compounds with potential as local anesthetic agents. For example, the synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives, using a one-pot, four-component reaction, employed this compound. These derivatives have shown significant local anesthetic activity and minimal toxicity, making them promising in medical applications (Yan Ran, Ming Li, & Zongren Zhang, 2015).

Reagent Development

This compound is used in the development of novel reagents for mass spectrometric analysis. It improves the mass spectrometric response for phenolic compounds in liquid chromatography electrospray ionization mass spectrometry (LC-ESI-MS), making it a valuable tool in environmental and biological research (Li Xu & D. Spink, 2007).

Biochemical Studies

The compound is also used in biochemical studies, such as investigating the hydrolysis process of anticancer drugs. For example, the hydrolysis process of the anticancer drug ImH[trans-Ru(III)Cl4(DMSO)(Im)] has been studied using density functional theory (DFT), where this compound provided insights into the reaction mechanisms and structural properties (Jincan Chen et al., 2007).

Safety and Hazards

When handling 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Appropriate exhaust ventilation should be provided at places where dust is formed .

Mechanism of Action

Target of Action

The primary targets of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride are currently unknown. This compound is a unique chemical and is provided to early discovery researchers as part of a collection of rare and unique chemicals

Mode of Action

It’s known that imidazole derivatives can interact with various biological targets, suggesting that this compound may have a broad range of interactions .

Biochemical Pathways

It’s known that imidazole derivatives can participate in various biochemical reactions , but the specific pathways affected by this compound require further investigation.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, metabolism, and excretion patterns remain to be determined. It’s important to note that the compound’s stability may be influenced by moisture, as it is moisture sensitive .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Other environmental factors such as pH, temperature, and the presence of other chemicals could also potentially affect its action and efficacy.

Properties

IUPAC Name

1,2-dimethylimidazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S/c1-4-7-5(3-8(4)2)11(6,9)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAFTHVNSBWVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371234
Record name 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137049-02-6
Record name 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137049-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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